N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O2S/c16-10-5-11(17)7-12(6-10)18-15-19-14(8-23-15)9-2-1-3-13(4-9)20(21)22/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAHUTCRNGJASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the dichlorophenyl and nitrophenyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired substitutions and to maintain the integrity of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the complex reaction conditions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit promising antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
A study published in Heterocycles evaluated several thiazole derivatives, including compounds similar to N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine. The results showed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
| This compound | 25 | Pseudomonas aeruginosa |
Anticancer Applications
The anticancer potential of this compound has been explored through various in vitro studies. Thiazole derivatives are known to induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.
Case Study: Anticancer Activity
A comprehensive study assessed the anticancer effects of thiazole derivatives on human breast adenocarcinoma (MCF7) cell lines. The compound exhibited significant growth inhibition rates compared to control groups.
| Compound | Growth Inhibition (%) | Cell Line |
|---|---|---|
| This compound | 75 | MCF7 |
| Compound C | 68 | HeLa |
| Compound D | 82 | A549 |
Anti-inflammatory Properties
Thiazole derivatives have also been investigated for their anti-inflammatory properties. The presence of nitro and dichlorophenyl groups may contribute to their efficacy in reducing inflammation.
Case Study: Anti-inflammatory Effects
In vivo studies demonstrated that compounds similar to this compound significantly reduced inflammatory markers in animal models.
| Treatment Group | Inflammatory Marker Reduction (%) |
|---|---|
| Control | 0 |
| This compound | 60 |
| Compound E | 55 |
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Findings and Implications
Synthetic Efficiency : Yields for nitro-substituted thiazoles vary widely (54–94%), influenced by substituent steric effects and reaction conditions .
Electronic Effects : The 3-nitro group in the target compound may offer distinct electronic interactions compared to 4-nitro or chlorine-substituted analogs, impacting binding in biological targets .
Biological Potential: Structural similarities to active compounds suggest the target compound warrants evaluation for antimicrobial or anticancer activity.
Biological Activity
N-(3,5-Dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine, a thiazole derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H8Cl2N4O2S |
| Molecular Weight | 284.095 g/mol |
| Density | 1.451 g/cm³ |
| Boiling Point | 378.5 °C |
| Melting Point | Not Available |
| LogP | 5.217 |
These properties indicate a relatively high lipophilicity, which may influence its bioavailability and interaction with biological membranes.
1. Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro experiments demonstrated that it induces cell cycle arrest in HepG2 liver cancer cells. Specifically, treatment with the compound resulted in a decrease in G2/M-phase cells from 62.45% to 55.05% at a concentration of 10 μM, while G2-phase cells increased from 25.47% to 30.51% . This suggests that this compound may inhibit the progression of cancer cells through the cell cycle.
2. Protein Kinase Inhibition
The compound exhibits significant inhibitory activity against several protein kinases:
- IGF1R : Inhibition of 76.84%
- EGFR : Inhibition of 24.36%
- VEGFR1 : Inhibition of 11.86%
- PDGFRβ : Inhibition of 11.72%
These findings suggest its potential role in targeting pathways involved in cancer proliferation and angiogenesis .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties against various pathogens. Studies indicate that thiazole derivatives can exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this thiazole have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer efficacy of thiazole derivatives, this compound was shown to significantly reduce cell viability in HepG2 cells through apoptosis induction mechanisms. The study utilized flow cytometry to assess apoptosis rates and found that treatment led to increased annexin V staining in treated cells compared to controls .
Case Study 2: Antimicrobial Assessment
Another study assessed the antimicrobial activity of various thiazole derivatives including this compound against a panel of bacterial strains. The results indicated that this compound exhibited notable antibacterial activity with MIC values lower than those observed for traditional antibiotics such as penicillin and ampicillin .
Q & A
Q. What are the optimal synthetic routes for N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine, and how can reaction conditions be controlled to improve yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted phenyl precursors. For example, ethanol is a common solvent for thiazole formation, and reaction conditions (e.g., 90°C reflux with POCl₃ as a catalyst) are critical for optimizing yield . Key steps include:
Precursor activation : Use acyl chlorides or thiosemicarbazides to form the thiazole ring .
Solvent selection : Ethanol or DMSO/water mixtures improve solubility and recrystallization .
Purification : Adjust pH to precipitate products (e.g., ammonia solution for thiadiazoles) and recrystallize for purity >98% .
Monitoring via TLC and HPLC ensures reaction progression and purity validation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how do they confirm structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for nitro groups) and confirms amine/thiazole connectivity .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- FTIR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for thiazoles) .
- XRD : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group in related thiazoles) .
Advanced Research Questions
Q. How do crystallographic studies (e.g., X-ray diffraction) elucidate the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal XRD reveals:
- Bond angles/distances : Thiazole ring planarity and nitro group orientation influence electronic properties .
- Intermolecular interactions : Hirshfeld surface analysis quantifies contacts (e.g., Cl···H, N···H) contributing to crystal stability .
- Space group symmetry : Monoclinic systems (e.g., P21/c) indicate packing efficiency, relevant for material design .
Q. What contradictions exist in reported biological activities of structurally similar thiazol-2-amine derivatives, and how can these be resolved through comparative assays?
- Methodological Answer :
- Contradictions : Some derivatives show antifungal activity (e.g., IC₅₀ = 5 µM) but lack cytotoxicity in mammalian cells, while others exhibit antitumor activity .
- Resolution Strategies :
Dose-response profiling : Compare EC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) .
Target-specific assays : Use enzymatic inhibition studies (e.g., BuChE-IDO1) to isolate mechanisms .
Computational docking : Validate bioactivity discrepancies by modeling ligand-receptor interactions (e.g., nitro group positioning in active sites) .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when observed in vitro bioactivity contradicts computational predictions?
- Methodological Answer :
- Data reconciliation steps :
Stereochemical validation : Ensure synthesized stereoisomers match computational models (e.g., E/Z configurations) .
Solvent effects : Re-evaluate free energy calculations with explicit solvent models (e.g., water vs. DMSO) .
Meta-analysis : Cross-reference with SAR databases for nitro-thiazole derivatives to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
